2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol
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Overview
Description
2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol is an organic compound with a complex structure It is characterized by the presence of a diethylamino group, a pentan-2-yl chain, and a methylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol typically involves multiple steps. One common method includes the reaction of 2-methylphenol with formaldehyde and diethylamine under acidic conditions to form the intermediate compound. This intermediate is then reacted with 5-(diethylamino)pentan-2-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Quinones, oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N6-(2-((5-(Diethylamino)pentan-2-yl)amino)-6-methylpyrimidin-4-yl)-2-methylquinoline-4,6-diamine
- N-[5-(Diethylamino)pentan-2-yl]-4-(4-methoxyphenyl)-6-methylpyrimidin-2-amine
Uniqueness
2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diethylamino group, a pentan-2-yl chain, and a methylphenol moiety sets it apart from other similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[[5-(diethylamino)pentan-2-ylamino]methyl]-6-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-5-19(6-2)12-8-10-15(4)18-13-16-11-7-9-14(3)17(16)20/h7,9,11,15,18,20H,5-6,8,10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELSPFZQGRJBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NCC1=CC=CC(=C1O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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